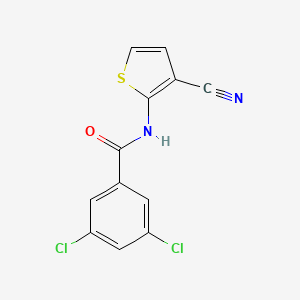

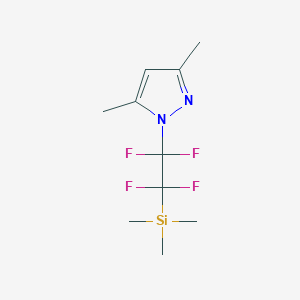

3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide” is a chemical compound. It’s a derivative of benzamide, which is an important functional group and essential component of many pharmaceuticals, natural products, agrochemicals, and polymers .

Molecular Structure Analysis

The molecular structure of similar compounds has been established by X-ray crystallography . The crystal packing is typically stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis

The synthesis of similar compounds involves reactions of arylamine compounds with dichlorobenzoyl chloride . These reactions typically occur in N,N′-dimethylformamide solution at 60 °C .科学的研究の応用

Pharmaceutical Research

3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide: is explored in pharmaceutical research due to its potential biological activity. Compounds with similar structures have shown promise in the development of new medications with antitumoral and anticonvulsive properties . The specific cyano and thiophene groups in the compound may offer unique interactions with biological targets.

Organic Synthesis

This compound serves as a precursor in organic synthesis, particularly in the creation of more complex molecules. Its dichloro and cyano functionalities make it a versatile intermediate for various chemical reactions .

Material Science

In material science, the compound’s unique structure could be utilized in the development of novel materials with specific electronic or optical properties. The thiophene ring, in particular, is known for its conductive properties in polymers .

Agrochemical Development

The structural analogs of benzamide derivatives are often investigated for their use in agrochemicals. This compound could lead to the development of new pesticides or herbicides with improved efficacy and safety profiles .

Analytical Chemistry

3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide: can be used as a standard or reference compound in analytical chemistry to calibrate instruments or validate methods, especially in spectroscopy and chromatography .

Catalysis

The compound might find applications in catalysis, where it could act as a ligand or a catalyst itself in various chemical reactions, potentially improving reaction efficiency and selectivity .

Environmental Science

In environmental science, such compounds can be studied for their degradation products and environmental impact, contributing to the assessment of new chemicals before they are introduced into the market .

Biochemistry

Lastly, in biochemistry, the compound could be used to study enzyme-substrate interactions, particularly with enzymes that interact with aromatic compounds, aiding in understanding disease mechanisms or developing diagnostic tools .

作用機序

Target of Action

It is known that benzamide derivatives can interact with a variety of biological targets, depending on their specific structural features .

Mode of Action

Benzamide derivatives are known to interact with their targets through various mechanisms, often involving the formation of stable hydrogen bonds .

Result of Action

Some benzamide derivatives have shown biological activity, such as antitumoral and anticonvulsive activities .

特性

IUPAC Name |

3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2OS/c13-9-3-8(4-10(14)5-9)11(17)16-12-7(6-15)1-2-18-12/h1-5H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGDAEJLRYOXMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)NC(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2860407.png)

![1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2860409.png)

![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2860411.png)

![(Z)-2,4-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860418.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2860420.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2860422.png)